3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158363-16-6
VCID: VC2798015
InChI: InChI=1S/C9H17NO2.ClH/c1-8-3-2-5-10(7-8)6-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
SMILES: CC1CCCN(C1)CCC(=O)O.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride

CAS No.: 1158363-16-6

Cat. No.: VC2798015

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride - 1158363-16-6

Specification

CAS No. 1158363-16-6
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name 3-(3-methylpiperidin-1-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-8-3-2-5-10(7-8)6-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key TYIGNAOGXADSJL-UHFFFAOYSA-N
SMILES CC1CCCN(C1)CCC(=O)O.Cl
Canonical SMILES CC1CCCN(C1)CCC(=O)O.Cl

Introduction

Chemical Properties and Structure

Structure and Identification

3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride consists of a 3-methylpiperidine ring connected to a propionic acid moiety, with the nitrogen atom of the piperidine serving as the connection point. The compound is present as a hydrochloride salt, which enhances its solubility in aqueous solutions. Key identification parameters for this compound are presented in Table 1.

Table 1: Identification Parameters of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride

ParameterValue
CAS Number1158363-16-6
PubChem CID44118484
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.7 g/mol
IUPAC Name3-(3-methylpiperidin-1-yl)propanoic acid;hydrochloride
InChIKeyTYIGNAOGXADSJL-UHFFFAOYSA-N
SMILESCC1CCCN(C1)CCC(=O)O.Cl
Parent Compound3-(3-Methylpiperidin-1-yl)propanoic acid (CID 3163247)

The structural representation of the compound includes a six-membered piperidine ring with a methyl group at the 3-position, and a three-carbon chain terminating in a carboxylic acid group attached to the nitrogen atom of the piperidine .

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride influence its pharmaceutical potential, including its absorption, distribution, metabolism, and excretion characteristics. Key computed properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass207.1026065 Da
Monoisotopic Mass207.1026065 Da
Topological Polar Surface AreaModerate
Water SolubilityGood (as hydrochloride salt)
Physical AppearanceCrystalline solid

These properties are crucial for understanding the compound's behavior in biological systems and its potential for drug development. The presence of hydrogen bond donors and acceptors contributes to its ability to interact with receptor systems, while its moderate polar surface area and good water solubility (as the hydrochloride salt) are favorable for pharmaceutical applications .

Synthesis Methods and Conditions

The synthesis of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride typically involves the reaction of 3-methylpiperidine with propionic acid or its derivatives. This process requires careful control of reaction conditions to ensure high yield and purity. The general synthesis pathway involves several key steps with specific requirements for reagents, solvents, and reaction parameters.

Common solvents used in the synthesis include dimethylformamide (DMF) or tetrahydrofuran (THF), while bases such as sodium carbonate are often employed to facilitate the reaction. The synthesis process generally requires maintaining inert atmospheres and controlling temperature to minimize side reactions.

Drawing from similar piperidine derivative syntheses, the reaction conditions typically include:

Table 3: General Synthesis Conditions for 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride

ParameterCondition
Temperature Range25-65°C (varies by step)
Reaction MediumOrganic solvents (DMF, THF, methanol)
Catalyst/BaseOften sodium methoxide or sodium carbonate
AtmosphereInert (nitrogen or argon)
PurificationFiltration, recrystallization
Final StepAddition of concentrated HCl to form hydrochloride salt

The synthesis must be carefully controlled to ensure stereochemical integrity, particularly if specific isomers are desired. The final hydrochloride salt is typically formed by treating the free base with concentrated hydrochloric acid, followed by isolation through filtration .

Pharmacological Properties

Receptor Interactions and Mechanism of Action

3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride has demonstrated significant interactions with neurotransmitter receptor systems. Research indicates that compounds of this structural class can modulate key neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive function.

The compound's ability to interact with these receptor systems is likely attributable to its structural features, including:

  • The piperidine ring, which provides a basic nitrogen that can interact with acidic residues in receptor binding sites

  • The methyl substituent at the 3-position, which can influence receptor selectivity and binding affinity

  • The propionic acid moiety, which may participate in hydrogen bonding with target receptors

These structural features collectively contribute to the compound's potential therapeutic effects in neurological disorders by modulating neurotransmitter systems and influencing physiological responses.

Neurological Applications

The primary focus of research on 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride has been its potential applications in treating neurological disorders. Studies suggest that the compound's ability to modulate neurotransmitter systems makes it particularly valuable for addressing conditions related to neurotransmitter dysregulation.

Potential therapeutic applications include:

  • Treatment of mood disorders, given its interaction with serotonin pathways

  • Management of cognitive dysfunction, through dopaminergic modulation

  • Potential neuroprotective effects in conditions involving neuroinflammation

  • Possible applications in pain management, similar to other compounds in this class

Research Findings

Anti-inflammatory Properties

Inflammation plays a significant role in the development of neurological disorders, and compounds with the ability to modulate inflammatory responses are of particular interest in this context. Related piperidine derivatives have demonstrated the ability to inhibit inflammatory responses, particularly by reducing the production of proinflammatory cytokines and chemokines.

Studies have shown that pretreatment with these compounds results in a significant decrease in proinflammatory cytokines and chemokines, including MCP-1, RANTES, GM-CSF, G-CSF, IFN-γ, IL-1α, IL-1β, TNF-α, IL-2, IL-3, and IL-9. This anti-inflammatory action may contribute to the observed neuroprotective effects, suggesting a dual mechanism of action that could be particularly valuable in treating neuroinflammatory conditions .

Pharmacokinetics and Toxicology

In pharmacokinetic studies of related compounds administered intravenously (5 mg/kg) and intraperitoneally (5 mg/kg), the following parameters were observed:

Table 4: Pharmacokinetic Parameters of Related Compounds

ParameterValue
Area Under Curve (AUC)6985 ng/mL·h
Half-life (T₁/₂)12.8 h
Maximum Tolerance Dose (MTD)>500 mg/kg
Minimum Efficacy Dose (MED)10 mg/kg
Therapeutic Window (MTD/MED)>50

These findings suggest a favorable pharmacokinetic profile with good blood exposure and a long duration of action, indicating potential clinical utility. The high maximum tolerance dose relative to the minimum efficacy dose suggests a wide therapeutic window, which is advantageous for drug development .

Current Status and Future Perspectives

3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride is primarily used in pharmaceutical research, particularly in studies focused on neurotransmitter modulation and the development of potential treatments for neurological disorders. The compound is commercially available from several chemical suppliers, including Advanced Technology & Industrial Co., Ltd. and LGC Standards / Toronto Research Chemicals .

Future research directions may include:

  • Further exploration of its specific receptor binding profiles and structure-activity relationships

  • Investigation of its potential applications in specific neurological disorders

  • Development of optimized formulations for improved bioavailability

  • Clinical studies to evaluate its efficacy and safety in human subjects

  • Exploration of potential synergistic effects with existing therapeutic agents

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